Decyl 3-hydroxybutanoate
Description
Decyl 3-hydroxybutanoate is an ester derived from 3-hydroxybutanoic acid and decyl alcohol. The compound combines a long decyl chain with a hydroxy-substituted butanoate backbone, which may influence its solubility, stability, and applications in industries such as cosmetics, polymers, or pharmaceuticals.
Properties
CAS No. |
143894-92-2 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
decyl 3-hydroxybutanoate |
InChI |
InChI=1S/C14H28O3/c1-3-4-5-6-7-8-9-10-11-17-14(16)12-13(2)15/h13,15H,3-12H2,1-2H3 |
InChI Key |
YAJRQPDETHKLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-Hydroxybutanoate (CAS 5405-41-4)
Molecular Formula : C₆H₁₂O₃
Molecular Weight : 132.16 g/mol
Key Properties :
- Hydrogen Bonding: 3 hydrogen bond acceptors and 1 hydrogen bond donor (hydroxy group) .
- Lipophilicity : Predicted logP (iLOGP) of 0.68, indicating moderate hydrophobicity .
- Bioavailability : High gastrointestinal absorption (94.47%) and low blood-brain barrier penetration .
- Applications: Potential use in pharmaceuticals due to its esterase-sensitive structure, which may enable controlled drug release.
Comparison with Decyl 3-Hydroxybutanoate:
- The ethyl ester has a shorter alkyl chain (C₂ vs. C₁₀), leading to lower molecular weight and higher solubility in polar solvents.
- The hydroxy group in both compounds enhances hydrogen bonding, but the decyl chain in this compound would increase lipophilicity and membrane permeability.
Decyl Acrylate (CAS 2156-96-9)
Molecular Formula : C₁₃H₂₄O₂
Molecular Weight : 212.33 g/mol
Key Properties :
- Reactivity : Contains an acrylate group (α,β-unsaturated ester), making it polymerizable .
- Applications : Used in adhesives, coatings, and resins due to its ability to form cross-linked polymers .
Comparison with this compound:
- Decyl acrylate lacks a hydroxy group, reducing hydrogen-bonding capacity and increasing hydrophobicity.
- The presence of a reactive double bond in acrylates enables industrial polymerization, whereas this compound’s hydroxy group may limit thermal stability in polymer applications.
Methyl Decanoate (CAS 110-42-9)
Molecular Formula : C₁₁H₂₂O₂
Molecular Weight : 186.29 g/mol
Key Properties :
- Physical State : Liquid at room temperature, commonly used as a biodiesel additive or solvent .
- Lipophilicity : Higher logP (~4.5) due to the saturated decyl chain and absence of polar functional groups .
Comparison with this compound:
- The absence of a hydroxy group in methyl decanoate enhances its stability in high-temperature applications like biodiesel.
Methyl 2-Benzoylamino-3-Oxobutanoate (CAS Not Provided)
Key Properties :
- Reactivity: Used as a precursor in synthesizing heterocyclic compounds (e.g., quinolines and imidazoles) via cyclization reactions .
- Functional Groups : Contains an amide and ketone group, enabling diverse chemical modifications .
Comparison with this compound:
- The aromatic amide and ketone groups in this compound contrast with the aliphatic hydroxyester structure of this compound.
- This compound’s long alkyl chain may hinder its use in fine chemical synthesis compared to smaller, more reactive esters.
Research Findings and Industrial Implications
- Methyl Decanoate: While stable for biofuels, its lack of functional groups reduces versatility in fine chemistry compared to hydroxy-substituted esters .
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